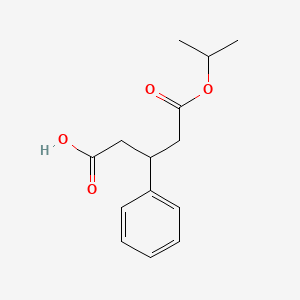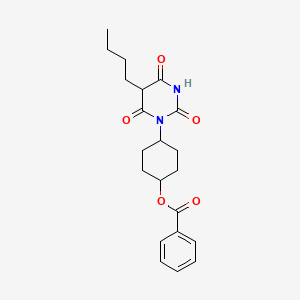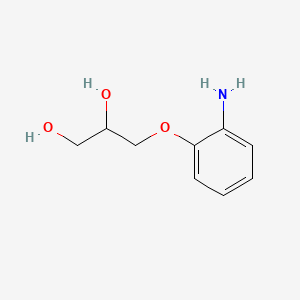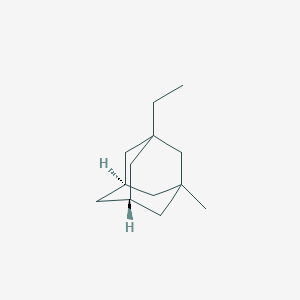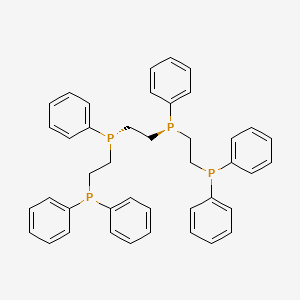
(-)-Tetraphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Tetraphos is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure allows it to facilitate various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Tetraphos typically involves the reaction of a chiral phosphine precursor with a suitable halide. The reaction conditions often include the use of a base to deprotonate the phosphine precursor, followed by the addition of the halide to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-Tetraphos undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as sodium hydride or potassium tert-butoxide for deprotonation steps.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
(-)-Tetraphos has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and agrochemicals, where its ability to catalyze specific reactions is highly valued.
Mechanism of Action
The mechanism of action of (-)-Tetraphos involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical reactions. The chiral nature of this compound allows it to induce asymmetry in the products, making it particularly useful in enantioselective catalysis. The molecular targets and pathways involved depend on the specific reaction and metal center used.
Comparison with Similar Compounds
Similar Compounds
BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand with similar applications in enantioselective reactions.
SEGPHOS: Known for its high enantioselectivity in various catalytic processes.
Uniqueness of (-)-Tetraphos
This compound is unique due to its specific chiral structure, which allows for high enantioselectivity in a wide range of reactions. Its versatility and effectiveness in catalysis make it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C42H42P4 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(R)-2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C42H42P4/c1-7-19-37(20-8-1)43(33-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44(38-21-9-2-10-22-38)34-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2/t43-,44-/m1/s1 |
InChI Key |
TXFNTLLEAYZBGV-NDOUMJCMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P@](CC[P@](CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


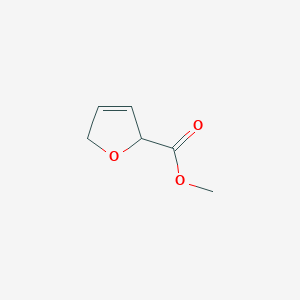


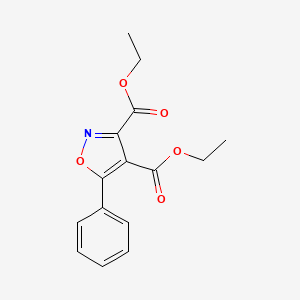
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
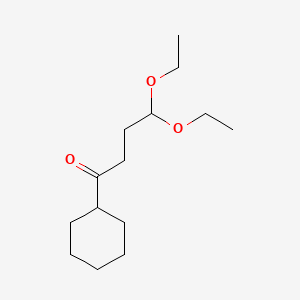
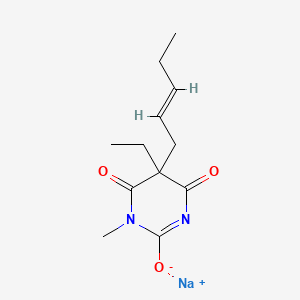
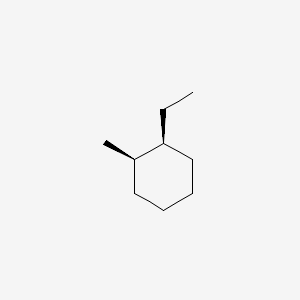
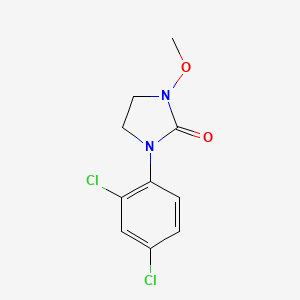
![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
